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Compound of Interest

Compound Name: Serrin A

Cat. No.: B1150853 Get Quote

A note on terminology: Initial searches for "Serrin A" did not yield relevant results. However,

extensive data exists for "Syringin," a compound with demonstrated anti-cancer properties.

This guide will focus on Syringin, assuming a possible misspelling in the original query.

This guide provides a comparative analysis of Syringin's effects on various cancer cell lines,

offering researchers, scientists, and drug development professionals a comprehensive

overview of its potential as an anti-cancer agent. The data presented is compiled from multiple

studies to ensure a broad and objective perspective.

Comparative Efficacy of Syringin
Syringin has demonstrated significant anti-cancer effects in a dose- and time-dependent

manner across different cancer cell lines, primarily through the inhibition of cell proliferation and

induction of apoptosis.[1][2] Its efficacy, as measured by the half-maximal inhibitory

concentration (IC50), varies between cell lines, highlighting the importance of cell-specific

context in its therapeutic potential.
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Cell Line Cancer Type
IC50 Value (µg/mL)
at 48h

Key Findings

MCF-7
Breast

Adenocarcinoma
207.9

Inhibition of

proliferation and

migration, induction of

apoptosis.[1]

MDA-MB-231
Breast

Adenocarcinoma
228.8

Inhibition of

proliferation and

migration, induction of

apoptosis.[1]

HepG2
Hepatocellular

Carcinoma
Not specified

Induced apoptosis

with an inhibition rate

of 57.55% (as part of

an ethanol extract).[2]

SW 620
Colorectal

Adenocarcinoma
Not specified

Exhibited toxic

responses and

inhibitory effects (as

part of Acanthopanax

senticosus extract).

Kato-III Gastric Carcinoma Not specified

Exhibited toxic

responses and

inhibitory effects (as

part of Acanthopanax

senticosus extract).

BT474 Ductal Carcinoma Not specified

Exhibited toxic

responses and

inhibitory effects (as

part of Acanthopanax

senticosus extract).
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Chago K-1 Bronchial Carcinoma Not specified

Exhibited toxic

responses and

inhibitory effects (as

part of Acanthopanax

senticosus extract).

PC-3
Prostate

Adenocarcinoma
Not specified

Exhibited toxic

responses and

inhibitory effects (as

part of Acanthopanax

senticosus extract).

Mechanism of Action: Signaling Pathways
Syringin exerts its anti-cancer effects by modulating key signaling pathways involved in cell

growth, proliferation, and survival. The primary mechanisms identified are the inhibition of the

PI3K/AKT and EGFR-RAS-RAF pathways.
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Seed cells in 96-well plate

Treat with Syringin

Incubate (24, 48, 72h)

Add MTT solution

Incubate (4h)

Add DMSO

Measure absorbance at 490 nm

Calculate IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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